

Application of LASSBio-1911 in Neuroinflammation Models

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Compound of Interest

Compound Name: LASSBio-1911

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Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease. This process involves the activation of glial cells, such as astrocytes and microglia, which release a cascade of inflammatory mediators that can contribute to neuronal damage. **LASSBio-1911**, a selective histone deacetylase 6 (HDAC6) inhibitor, has emerged as a promising therapeutic candidate for modulating neuroinflammation. This document provides detailed application notes and protocols for utilizing **LASSBio-1911** in established in vivo and in vitro models of neuroinflammation.

Mechanism of Action

LASSBio-1911 exerts its anti-neuroinflammatory effects primarily through the selective inhibition of HDAC6. This inhibition leads to the hyperacetylation of cytoplasmic proteins, including α -tubulin, which plays a role in intracellular transport and cellular morphology. In the context of neuroinflammation, HDAC6 inhibition by **LASSBio-1911** has been shown to modulate glial cell function, particularly promoting a shift in astrocyte phenotype from a pro-inflammatory "A1" state to a neuroprotective "A2" state. This phenotypical switch is associated with a reduction in the release of pro-inflammatory cytokines and an increase in the expression of neuroprotective factors.

Data Presentation

In Vivo Efficacy of LASSBio-1911 in an Alzheimer's Disease Mouse Model

An established in vivo model of Alzheimer's disease involves the intracerebroventricular (i.c.v.) infusion of amyloid- β oligomers (A β O) in mice, which induces cognitive deficits and neuroinflammation.^{[1][2]}

Parameter	Model	Treatment	Outcome	Reference
Cognitive Function	A β O-infused Mice	LASSBio-1911 (50 mg/kg, i.p., daily for 7-10 days)	Rescue of memory deficits	^[2]
Astrocyte Reactivity	A β O-infused Mice	LASSBio-1911 (50 mg/kg, i.p., daily for 7-10 days)	Prevents A β O-triggered astrocytic reactivity	^[1]
Astrocyte Phenotype	A β O-infused Mice	LASSBio-1911 (50 mg/kg, i.p., daily for 7-10 days)	Increased expression of the A2 marker S100a10	^[3]
Inflammatory Mediators	A β O-infused Mice	LASSBio-1911	Reduction in inflammatory cytokine levels	^[3]

In Vitro Effects of LASSBio-1911 on Glial Cells

Cell Type	Model	Treatment	Outcome	Reference
Cultured Astrocytes	-	LASSBio-1911	Modulates reactivity and synaptogenic potential	[1]
Cultured Astrocytes	-	LASSBio-1911	Enhances neuroprotective potential	[1]
Cultured Neurons	-	LASSBio-1911	Improves synaptic markers	[1]

Experimental Protocols

In Vivo Model: A β O-Induced Neuroinflammation in Mice

This protocol describes the induction of neuroinflammation and cognitive deficits in mice using A β O and subsequent treatment with **LASSBio-1911**.[\[1\]](#)[\[2\]](#)

Materials:

- Swiss adult mice
- Amyloid- β (1-42) peptide
- Sterile PBS
- **LASSBio-1911**
- Vehicle (e.g., saline with 0.1% DMSO)
- Anesthesia (e.g., isoflurane)
- Stereotaxic apparatus

Procedure:

- Preparation of A β O: Prepare A β O from the amyloid- β (1-42) peptide according to established protocols.
- Stereotaxic Surgery: Anesthetize the mice and place them in a stereotaxic apparatus.
- A β O Infusion: Infuse A β O (e.g., 10 pmol per site) intracerebroventricularly.
- **LASSBio-1911** Administration: One hour post-A β O infusion, begin daily intraperitoneal (i.p.) injections of **LASSBio-1911** (50 mg/kg) or vehicle for 7-10 consecutive days.[2]
- Behavioral Testing: 48 hours after the final **LASSBio-1911** treatment, perform cognitive behavioral tests such as the Novel Object Recognition (NOR) test or Morris Water Maze to assess memory function.[2]
- Tissue Collection and Analysis: Following behavioral testing, euthanize the mice and collect brain tissue (e.g., hippocampus) for molecular and histological analysis. Analyze astrocyte reactivity markers (e.g., GFAP, S100B) and A2 astrocyte markers (e.g., S100a10) by immunohistochemistry, Western blotting, or qPCR.[3]

In Vitro Model: Neuroinflammation in BV-2 Microglial Cells

This protocol details the induction of an inflammatory response in the BV-2 microglial cell line using lipopolysaccharide (LPS) and treatment with **LASSBio-1911**.

Materials:

- BV-2 murine microglial cell line
- DMEM (supplemented with 10% FBS and 1% penicillin/streptomycin)
- Lipopolysaccharide (LPS) from E. coli
- **LASSBio-1911** (dissolved in DMSO)
- Phosphate-buffered saline (PBS)
- Reagents for cytokine analysis (e.g., ELISA kits for TNF- α , IL-1 β , IL-6)

Procedure:

- **Cell Culture:** Culture BV-2 cells in complete DMEM in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Seed BV-2 cells into appropriate culture plates (e.g., 24-well plates) at a desired density and allow them to adhere overnight.
- **LASSBio-1911 Pre-treatment:** Pre-treat the cells with various concentrations of **LASSBio-1911** (or vehicle control) for 1-2 hours.
- **LPS Stimulation:** Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the cell culture medium.
- **Incubation:** Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).
- **Sample Collection:** Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.
- **Cytokine Analysis:** Measure the levels of pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6) in the supernatant using ELISA or other quantitative methods.
- **Molecular Analysis:** Analyze the expression of inflammatory markers in the cell lysates by Western blotting or qPCR.

In Vitro Model: Astrocyte Phenotype Modulation

This protocol describes the use of primary astrocyte cultures to investigate the effect of **LASSBio-1911** on astrocyte phenotype.

Materials:

- Primary astrocyte cultures (derived from neonatal mouse or rat cortices)
- Astrocyte growth medium
- **LASSBio-1911** (dissolved in DMSO)

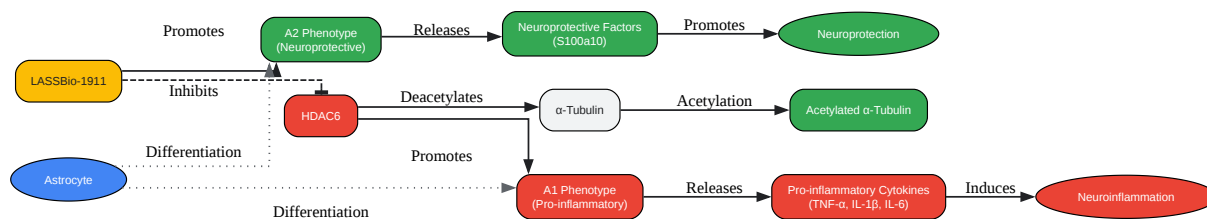
- Reagents for immunocytochemistry (e.g., antibodies against GFAP, S100a10)
- Reagents for qPCR (e.g., primers for A1 and A2 astrocyte markers)

Procedure:

- Primary Astrocyte Culture: Isolate and culture primary astrocytes from neonatal rodent cortices according to standard protocols.
- Treatment: Treat mature astrocyte cultures with **LASSBio-1911** at various concentrations for a specified duration (e.g., 24-48 hours).
- Immunocytochemistry: Fix the cells and perform immunocytochemistry to visualize and quantify the expression of the general astrocyte marker GFAP and the A2-specific marker S100a10.
- qPCR Analysis: Extract RNA from the treated cells and perform qPCR to analyze the gene expression levels of A1 markers (e.g., C3) and A2 markers (e.g., S100a10).

Visualizations

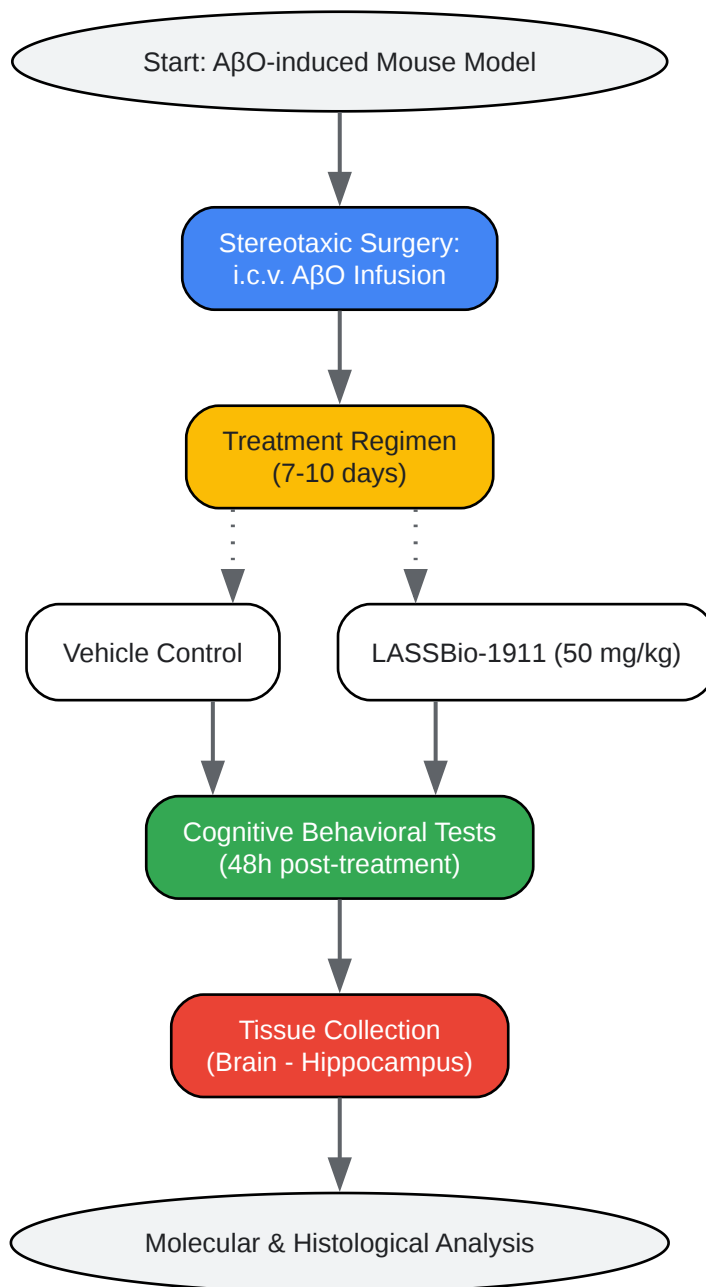
Signaling Pathway of LASSBio-1911 in Modulating Neuroinflammation



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Caption: **LASSBio-1911** inhibits HDAC6, promoting a neuroprotective astrocyte phenotype.

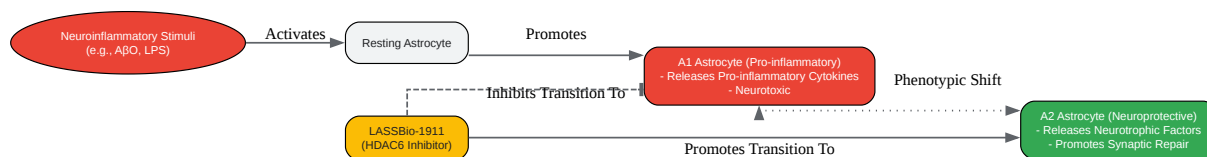
Experimental Workflow for In Vivo Studies



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Caption: Workflow for assessing **LASSBio-1911** efficacy in an AβO-induced mouse model.

Logical Relationship of Astrocyte Phenotype Modulation



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Caption: **LASSBio-1911** promotes the shift of astrocytes to a neuroprotective A2 phenotype.

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